Sodium Metacresol Purple
Description
Historical Trajectories and Foundational Principles of pH Indicator Chemistry
The concept of measuring acidity and alkalinity dates back to early chemistry, with the use of natural indicators like litmus (B1172312) and turmeric. boquinstrument.com However, the scientific understanding and quantification of pH were revolutionized in 1909 by the Danish chemist Søren Peder Lauritz Sørensen. watertestsystems.com.ausolubilityofthings.comsciencehistory.org He proposed the pH scale, defining it as the negative logarithm of the hydrogen ion concentration, which provided a standardized method for expressing acidity. solubilityofthings.comsciencehistory.org This development laid the groundwork for the creation of synthetic pH indicators, which offered improved accuracy and a wider range of applications compared to their natural counterparts. boquinstrument.com
The fundamental principle behind pH indicators lies in their ability to exist in at least two different colored forms, depending on the pH of the solution. studypug.comgspchem.com These indicators are typically weak acids or weak bases, where the protonated (HIn) and deprotonated (In⁻) forms exhibit different colors. gspchem.comwikipedia.org The color change is a result of a shift in the chemical equilibrium of the indicator in response to changes in hydrogen ion concentration, a principle explained by Le Châtelier's principle and Ostwald's dilution law. studypug.comsaudijournals.com This change in protonation alters the electronic structure of the molecule, specifically the chromophore, which is the part of the molecule responsible for absorbing and reflecting light, thus leading to a visible color change. gspchem.com
The development of synthetic indicators, such as those in the sulfonphthalein family, marked a significant advancement in analytical chemistry. boquinstrument.com These indicators provided sharper and more distinct color transitions over specific pH ranges, allowing for more precise pH determination. watertestsystems.com.au The transition from subjective visual color comparison to instrumental methods, like spectrophotometry, further enhanced the accuracy of pH measurements using these indicators. wikipedia.org
Structural Classification and Comparative Analysis within Sulfonphthalein Dyes
Sulfonphthalein dyes are a class of triarylmethane dyes characterized by a specific core structure. wikipedia.orgstainsfile.com This structure features a sultone ring, which is a cyclic ester of a sulfonic acid. The general structure of a sulfonphthalein dye includes a central carbon atom bonded to three aromatic rings, with a sulfonic acid group ortho to the central carbon. researchgate.net Variations in the substituents on the phenyl rings give rise to the different indicators within this family, each with its unique pH transition range and color change. researchgate.netimist.ma
Metacresol Purple, also known as m-cresolsulfonphthalein, belongs to this family. wikipedia.orgsigmaaldrich.com Its structure is distinguished by the presence of methyl groups on the phenolic rings. researchgate.net This structural feature, along with the other substituents, influences the dye's acid dissociation constant (pKa), which in turn determines the pH range over which it changes color. studypug.com
A comparative analysis of several sulfonphthalein dyes highlights the relationship between their structure and function as pH indicators. The presence of electron-withdrawing or electron-donating groups on the aromatic rings can shift the pKa value and, consequently, the pH transition range. chempap.org For instance, the introduction of halogen atoms, as seen in Bromocresol Green and Bromocresol Purple, alters the electronic properties of the molecule and results in different pH transition ranges compared to their non-halogenated counterparts. unict.it
Below is an interactive data table comparing the properties of Metacresol Purple and other selected sulfonphthalein dyes:
| Indicator Name | pH Range 1 | Color Change 1 | pH Range 2 | Color Change 2 |
| Metacresol Purple | 1.2–2.8 | Red to Yellow | 7.4–9.0 | Yellow to Purple |
| Cresol Red | 0.2–1.8 | Red to Yellow | 7.2–8.8 | Yellow to Reddish-purple |
| Phenol (B47542) Red | 6.8–8.2 | Yellow to Red | ||
| Bromocresol Green | 3.8–5.4 | Yellow to Blue | ||
| Bromocresol Purple | 5.2–6.8 | Yellow to Purple | ||
| Bromothymol Blue | 6.0–7.6 | Yellow to Blue | ||
| Thymol Blue | 1.2–2.8 | Red to Yellow | 8.0–9.6 | Yellow to Blue |
Data sourced from multiple chemical supplier and scientific websites. wikipedia.orgsigmaaldrich.comchemicalbook.comwikipedia.org
Contemporary Research Paradigms and the Positioning of Metacresol Purple in Advanced Analytical Science
In contemporary analytical science, Metacresol Purple has found significant applications beyond its traditional role as a simple visual pH indicator. Its distinct color changes and well-characterized properties make it a valuable tool in modern analytical techniques. chemimpex.comfishersci.at
One of the most prominent areas of research is in spectrophotometric pH measurements, particularly in environmental and marine sciences. sigmaaldrich.commdpi.comacs.org Scientists use Metacresol Purple for highly precise and accurate pH measurements of seawater to study phenomena like ocean acidification. mdpi.commit.eduresearchgate.net The indicator's properties have been extensively characterized in saline and even hypersaline media at various temperatures, including sub-zero conditions, to ensure the reliability of these critical environmental measurements. wikipedia.orgresearchgate.netfrontiersin.org
Furthermore, research has focused on the purification of Metacresol Purple to remove impurities that can affect the accuracy of spectrophotometric pH determinations. mdpi.comacs.orgnist.govnist.gov High-performance liquid chromatography (HPLC) methods have been developed to obtain highly pure indicator solutions, leading to more reliable and reproducible results. mdpi.comacs.org
Recent studies have also explored novel applications of Metacresol Purple. For instance, it has been incorporated into advanced sensor technologies. Researchers have developed m-Cresol (B1676322) purple functionalized surface-enhanced Raman scattering (SERS) paper chips for the highly sensitive detection of pH in the neutral range. rsc.org It is also being used in the development of colorimetric sensor arrays for applications such as assessing poultry meat spoilage. sigmaaldrich.com In material science, Metacresol Purple is utilized in acid-base titration research to analyze the properties of new materials. sigmaaldrich.com
These advanced applications underscore the continued importance of Metacresol Purple in modern analytical chemistry, moving far beyond its initial use as a simple color-changing dye to a sophisticated tool in high-precision measurement and sensor technology. sigmaaldrich.compubcompare.ai
Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H17NaO5S |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
sodium;2-[(Z)-(4-hydroxy-2-methylphenyl)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate |
InChI |
InChI=1S/C21H18O5S.Na/c1-13-11-15(22)7-9-17(13)21(18-10-8-16(23)12-14(18)2)19-5-3-4-6-20(19)27(24,25)26;/h3-12,22H,1-2H3,(H,24,25,26);/q;+1/p-1/b21-18-; |
InChI Key |
BYQJYOOKENJSNK-WIPIHYDQSA-M |
Isomeric SMILES |
CC\1=CC(=O)C=C/C1=C(\C2=C(C=C(C=C2)O)C)/C3=CC=CC=C3S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC1=CC(=O)C=CC1=C(C2=C(C=C(C=C2)O)C)C3=CC=CC=C3S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Theoretical and Computational Investigations of Sodium Metacresol Purple
Quantum Chemical Characterization of Electronic Structure and Tautomeric Equilibria
The intricate relationship between the structure and function of Sodium Metacresol Purple can be elucidated through the lens of quantum chemistry. Computational methods provide a powerful toolkit to probe the molecule's electronic landscape and the delicate balance between its different forms.
Density Functional Theory (DFT) Applications for Ground State Geometries
Density Functional Theory (DFT) has proven to be an invaluable method for determining the stable conformation of m-Cresol (B1676322) Purple in its ground state. A notable study employed the B3LYP functional with a 6-311G(d,p) basis set to optimize the molecular geometry of m-CP. biointerfaceresearch.com This level of theory is widely recognized for its ability to accurately compute the structural and spectral features of complex organic molecules. biointerfaceresearch.com
The optimized geometry reveals crucial insights into the spatial arrangement of the atoms and the bonding interactions within the molecule. For instance, the calculations identified two virtual bonds, C22-O33 and C23-O31, with lengths of 4.48 Å and 3.12 Å, respectively. biointerfaceresearch.com Additionally, several virtual torsion angles were determined, highlighting the twisted interactions between the SO3H group and the phenol (B47542) rings. biointerfaceresearch.com These structural details are paramount as they significantly influence the electronic and, consequently, the photovoltaic properties of the molecule. biointerfaceresearch.com
Table 1: Selected Optimized Geometrical Parameters of m-Cresol Purple from DFT Calculations
| Parameter | Value |
|---|---|
| Virtual Bond Length C22-O33 | 4.48 Å |
| Virtual Bond Length C23-O31 | 3.12 Å |
Note: This data is based on computational models and represents a theoretical characterization of the molecule's ground state.
While specific computational studies on the tautomeric equilibria of m-Cresol Purple are not extensively documented in readily available literature, DFT methods are the standard approach for such investigations. These studies typically involve optimizing the geometries of all possible tautomers and comparing their relative energies to determine their stability and equilibrium populations under different conditions.
Ab Initio Methods for Excited State Dynamics and Electronic Transitions
The characteristic color changes of this compound are governed by electronic transitions between its ground and excited states. Ab initio methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in simulating these transitions and predicting the molecule's absorption spectra.
Upon photoexcitation, molecules like m-Cresol Purple can undergo a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov This process involves the transfer of a proton within the molecule in its excited state, leading to the formation of a tautomeric species with distinct electronic and emissive properties. nih.gov While direct ab initio molecular dynamics simulations of m-Cresol Purple's excited state are not widely published, the principles of ESIPT are well-established for similar dye molecules. Such simulations would involve calculating the potential energy surfaces of the excited states to map the pathway of proton transfer and identify any energy barriers. chemrxiv.orgmdpi.com
The application of TD-DFT allows for the calculation of vertical excitation energies, which correspond to the absorption maxima in the UV-Vis spectrum. For sulfonephthalein dyes, it has been shown that the choice of functional and the inclusion of solvent effects are crucial for obtaining results that correlate well with experimental data. core.ac.uk
Molecular Orbital Analyses and Charge Distribution Studies
Understanding the distribution of electrons within the m-Cresol Purple molecule is key to comprehending its reactivity and spectroscopic behavior. Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides a depiction of the electron density and the regions of the molecule involved in electronic transitions.
A quantum chemical study on m-Cresol Purple calculated the energies of the HOMO and LUMO, which are fundamental in determining the molecule's electronic properties and reactivity. biointerfaceresearch.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's stability and the energy required for electronic excitation.
Furthermore, Mulliken atomic charge analysis has been employed to determine the charge distribution across the atoms of the m-Cresol Purple molecule. biointerfaceresearch.com This information is vital for understanding intermolecular interactions and the molecule's behavior in different chemical environments.
Table 2: Calculated Electronic Properties of m-Cresol Purple
| Property | Description |
|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO |
Note: Specific numerical values for these properties are dependent on the computational method and basis set used.
Computational Modeling of Acid-Base Equilibria and Proton Transfer Pathways
The function of this compound as a pH indicator is fundamentally linked to its acid-base equilibria, which involve the gain and loss of protons. Computational modeling offers a molecular-level understanding of these processes.
Spectroscopic Property Prediction and Correlation with Protonation States
The distinct colors of this compound in acidic and basic solutions correspond to the different absorption spectra of its various protonation states. In acidic to neutral solutions, the singly protonated form (HI⁻) is prevalent, exhibiting an absorption maximum around 434 nm, which appears yellow. nih.govlanl.gov In alkaline solutions, the deprotonated form (I²⁻) dominates, with an absorption maximum around 578 nm, appearing purple. nih.govlanl.gov
Computational methods, such as TD-DFT, can be used to predict the UV-Vis absorption spectra of these different protonation states. By calculating the electronic transitions for the optimized geometries of the HI⁻ and I²⁻ forms, it is possible to correlate the calculated absorption maxima with the experimentally observed colors. While specific TD-DFT studies detailing the spectra of each protonation state of m-Cresol Purple are not abundant in the literature, this approach is standard for organic dyes. biointerfaceresearch.com
The accuracy of these predictions is highly dependent on the chosen computational methodology, including the functional and basis set, as well as the model used to simulate the solvent environment.
Solvation Effects and Microenvironmental Influences on Dissociation Constants
The acid dissociation constant (pKa) of m-Cresol Purple is not an intrinsic property of the molecule alone but is significantly influenced by its surrounding environment, particularly the solvent. Computational models are essential for dissecting the various factors that contribute to the pKa value.
For m-Cresol Purple, extensive experimental studies have characterized its second dissociation constant (pKa2) in aqueous solutions with varying salinity and temperature. frontiersin.org These studies provide a rich dataset for validating and refining computational models. The perturbation of the sample's pH upon the addition of the m-cresol purple indicator is a known phenomenon that is influenced by the total alkalinity, salinity, and pH of the sample, as well as the properties of the indicator solution itself. nih.gov Computational simulations have been used to model these perturbations and understand the underlying chemical equilibrium shifts. nih.gov
Hybrid models that combine explicit solvent molecules in the first solvation shell with a continuum model for the bulk solvent can offer a more accurate description of the specific solute-solvent interactions, such as hydrogen bonding, which are crucial for determining accurate pKa values. nih.gov
Table 3: Factors Influencing the Dissociation Constant of m-Cresol Purple
| Factor | Influence |
|---|---|
| Salinity | Affects the ionic strength of the solution, thereby influencing the activity of the ions. |
| Temperature | Alters the thermodynamics of the dissociation reaction. |
Theoretical Descriptors for Indicator Efficacy and Selectivity
The effectiveness of this compound as a pH indicator is governed by its electronic and structural properties, which can be quantified using a range of theoretical descriptors derived from quantum chemical calculations. These descriptors provide insight into the molecule's reactivity, stability, and spectral characteristics, which are fundamental to its color-changing ability.
Key quantum chemical descriptors for m-cresol purple have been calculated using Density Functional Theory (DFT) with the B3LYP functional and 6-311G(d,p) basis set. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, hardness, softness, and the electrophilicity index. These parameters are crucial in predicting the chemical reactivity and kinetic stability of the molecule. researchgate.net
A lower HOMO-LUMO energy gap is indicative of higher chemical reactivity and lower kinetic stability, which is a desirable trait for a pH indicator that needs to respond readily to changes in its chemical environment. For m-cresol purple, the calculated HOMO-LUMO gap suggests a high degree of reactivity, facilitating the protonation and deprotonation events that lead to its color change. researchgate.net
The distribution of electron density and the electrostatic potential are also critical descriptors. Molecular Electrostatic Potential (MEP) maps visualize the regions of a molecule that are rich or poor in electrons, thereby predicting sites of electrophilic and nucleophilic attack. For m-cresol purple, these maps highlight the phenolic hydroxyl groups and the sulfonate group as key sites for interaction with protons and solvent molecules. researchgate.net
Table 1: Calculated Quantum Chemical Descriptors for m-Cresol Purple researchgate.net
| Descriptor | Value |
|---|---|
| HOMO Energy | -8.93 eV |
| LUMO Energy | -1.45 eV |
| Energy Gap (HOMO-LUMO) | 7.48 eV |
| Ionization Potential | 8.93 eV |
| Electron Affinity | 1.45 eV |
| Electronegativity | 5.19 eV |
| Hardness | 3.74 eV |
| Softness | 0.26 eV |
Note: Data derived from quantum chemical calculations and presented in a research study on m-cresol purple. researchgate.net
Molecular Dynamics Simulations for Solute-Solvent and Matrix Interactions
Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of this compound in its environment. These simulations can reveal how the indicator molecule interacts with solvent molecules and within different material matrices, providing insights that are crucial for optimizing its performance in various applications.
Conformational Flexibility and Dynamic Behavior in Aqueous and Non-Aqueous Media
In non-aqueous media, the nature of the solvent-solute interactions changes significantly. In polar aprotic solvents, dipole-dipole interactions will dominate, while in nonpolar solvents, van der Waals forces will be the primary drivers of conformational preferences. By simulating the indicator in different solvent environments, it is possible to predict how its structure and, consequently, its absorption spectrum might be subtly altered, which can affect the precision of pH measurements.
Simulation of Indicator Partitioning and Diffusion in Various Matrices
For applications where this compound is embedded in a matrix, such as a hydrogel or a polymer film for sensor applications, MD simulations can be used to predict its partitioning behavior and diffusion coefficient. The partitioning of the indicator between the matrix and a sample solution is critical for the sensor's response time and sensitivity.
Simulations can model the interactions between the dye and the polymer chains of the matrix, identifying key intermolecular forces that govern its retention. By calculating the free energy of transferring the indicator from the bulk solution into the matrix, the partition coefficient can be estimated. Furthermore, by tracking the mean square displacement of the indicator molecule within the simulated matrix over time, its diffusion coefficient can be determined. This information is invaluable for the rational design of sensor materials with optimal response characteristics. For instance, computational models have been successfully used to predict the mesh size of hydrogels, a key factor in determining the diffusion of molecules within them. nih.govnih.gov
In Silico Design and Predictive Analysis for Novel Metacresol Purple Derivatives
The framework of computational chemistry allows for the in silico design and evaluation of novel derivatives of Metacresol Purple with potentially enhanced analytical properties. Through techniques like Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling and virtual screening, it is possible to explore a vast chemical space of related compounds without the need for extensive synthesis and experimental testing.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Modified Indicator Systems
QSAR and QSPR models are statistical models that relate the chemical structure of a molecule to its biological activity or physicochemical properties, respectively. For the development of new pH indicators based on the Metacresol Purple scaffold, a QSAR/QSPR approach can be used to predict properties such as the acid dissociation constant (pKa), which dictates the pH range of the color change, and the molar absorptivity, which influences the intensity of the color.
By systematically modifying the structure of Metacresol Purple in silico, for example, by adding different substituent groups to the phenyl rings, a library of virtual derivatives can be created. For each derivative, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) is calculated. A QSAR/QSPR model is then built by finding a mathematical relationship between these descriptors and the desired property (e.g., pKa). This model can then be used to predict the properties of new, unsynthesized derivatives, guiding the selection of the most promising candidates for synthesis. For example, the effects of substituents on the pKa of the benzoxaborole pharmacophore have been successfully modeled using a Hammett relationship, demonstrating the utility of this approach. nih.gov
Table 2: Hypothetical QSAR Model for pKa Prediction of Metacresol Purple Derivatives
| Derivative | Substituent (R) | Hammett Constant (σ) | Calculated pKa |
| 1 | -H | 0.00 | 8.20 |
| 2 | -CH3 | -0.17 | 8.35 |
| 3 | -Cl | 0.23 | 8.01 |
| 4 | -NO2 | 0.78 | 7.55 |
Note: This table is illustrative and based on the principles of QSAR. The pKa values are hypothetical and intended to demonstrate the expected trend based on the electronic effects of the substituents.
Virtual Screening Methodologies for Enhanced Analytical Performance
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to possess a desired set of properties. In the context of developing improved pH indicators, virtual screening can be employed to find Metacresol Purple derivatives with enhanced performance characteristics, such as sharper color transitions, increased photostability, or improved solubility in specific media.
The process typically involves defining a set of criteria for the desired indicator, which are then translated into computational filters. These filters can be based on molecular properties predicted by QSAR/QSPR models, docking scores to a target protein (if applicable), or other calculated descriptors. A large virtual library of Metacresol Purple derivatives is then passed through these filters, with each step narrowing down the number of candidates. The final, smaller set of "hit" compounds can then be prioritized for synthesis and experimental validation. This approach significantly accelerates the discovery process for new and improved analytical reagents.
Advanced Synthetic and Purification Methodologies for Sodium Metacresol Purple and Its Analogues
Optimized Synthetic Pathways for High-Purity Metacresol Purple
The synthesis of metacresol purple, a member of the sulfonphthalein family of dyes, traditionally involves the condensation of a substituted phthalic anhydride with a phenol (B47542). The core of its structure is a triarylmethane scaffold. Optimized synthetic pathways focus on improving yield, purity, and sustainability.
A common synthetic route involves the condensation reaction of m-cresol (B1676322) with o-sulfobenzoic acid anhydride. The reaction is typically catalyzed by a dehydrating agent such as zinc chloride or phosphorus oxychloride at elevated temperatures. The crude product is then subjected to a refining process which includes neutralization and recrystallization to isolate the metacresol purple.
| Step | Reactants | Conditions | Purpose |
| 1. Condensation | m-Cresol, o-Sulfobenzoic acid anhydride | Heat (90-105°C), Stirring, Presence of dehydrating agents (e.g., Zinc Chloride, Phosphorus Oxychloride) | Formation of the crude Metacresol Purple structure through electrophilic substitution. |
| 2. Refining | Crude reaction product, Water, Sodium Carbonate, Hydrochloric Acid | Heating, Neutralization, Filtration, Recrystallization (e.g., from butanol or ethanol) | Removal of unreacted starting materials, by-products, and other impurities to yield the finished product. |
This table provides a generalized overview of a typical synthetic approach.
The application of green chemistry principles to the synthesis of sulfonphthalein dyes aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of safer solvents, alternative energy sources, and waste reduction.
One approach involves replacing hazardous solvents with more environmentally benign alternatives. For instance, the use of water as a solvent, where feasible, significantly reduces volatile organic compound (VOC) emissions. Mechanochemical methods, which involve solvent-free reactions in a ball mill, represent another promising green alternative that can lead to higher yields and reduced waste. Furthermore, the development of bio-based pH indicators from natural pigments presents a sustainable alternative to synthetic dyes, although achieving the specific indicator properties of metacresol purple from natural sources remains a challenge. The use of electrochemical synthesis in aqueous solutions under mild conditions, without the need for catalysts or oxidants, is another innovative green approach being explored for dye synthesis.
The construction of the triarylmethane chromophore, the core of sulfonphthalein dyes, is a critical step in the synthesis. Novel catalytic strategies are being developed to improve the efficiency and selectivity of this transformation, which is typically a Friedel-Crafts type reaction.
Recent advancements in catalysis offer alternatives to traditional Lewis acids like aluminum chloride, which are often used in stoichiometric amounts and generate significant waste. Heterogeneous catalysts, such as zeolites and acid-treated clays, are being investigated for Friedel-Crafts acylations and alkylations. These solid acid catalysts can be easily separated from the reaction mixture and potentially reused, aligning with green chemistry principles. Furthermore, biocatalysis, using enzymes or DNA catalysts, is an emerging field for promoting Friedel-Crafts reactions under mild conditions, offering high selectivity and reducing the reliance on toxic chemical catalysts. The use of metal oxides, such as In₂O₃, Ga₂O₃, and ZnO supported on materials like MCM-41, has also shown promise in catalyzing acylation reactions of aromatic compounds.
Purification Techniques and Impurity Characterization
The presence of impurities in metacresol purple can significantly affect its performance as a pH indicator, leading to inaccurate measurements. Therefore, robust purification techniques and thorough impurity characterization are essential.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of metacresol purple. It offers high resolution, allowing for the separation of the main compound from closely related impurities.
For analytical purposes, HPLC coupled with a diode-array detector (DAD) can be used to develop a comprehensive impurity profile of a sample. By comparing retention times and UV-Vis spectra with known standards, specific impurities can be identified and quantified. Preparative HPLC can then be employed to isolate high-purity metacresol purple. This involves using larger columns and injecting larger sample volumes to collect fractions of the purified compound. A common mobile phase for the purification of sulfonphthalein dyes is a mixture of acetonitrile and water with a modifier like trifluoroacetic acid.
| Parameter | Analytical HPLC | Preparative HPLC |
| Column Size | Typically 4.6 mm internal diameter | Typically >20 mm internal diameter |
| Injection Volume | Microliter range | Milliliter range |
| Flow Rate | Lower (e.g., 1-2 mL/min) | Higher (e.g., >20 mL/min) |
| Objective | Identification and quantification of components | Isolation of pure compounds |
This table highlights the key differences between analytical and preparative HPLC for Metacresol Purple purification.
For larger-scale purification of metacresol purple, flash chromatography offers a more efficient alternative to preparative HPLC. This technique utilizes a stationary phase with a smaller particle size than traditional column chromatography and applies pressure to increase the flow rate of the mobile phase, resulting in faster and more effective separations.
Flash chromatography can be used to process larger batches of crude metacresol purple, making it suitable for industrial applications. While it may not always achieve the same level of purity as HPLC in a single run, it is a valuable tool for bulk purification. The purity of the fractions obtained from flash chromatography can be subsequently verified by HPLC.
Advanced data analysis techniques, such as Soft Independent Modeling of Class Analogy (SIMCA), are increasingly being used for impurity detection and quality control in the production of high-purity chemicals like metacresol purple. SIMCA is a chemometric method that can be used to build a model of a "good" or "pure" product based on its analytical data (e.g., from HPLC or spectroscopy).
Once a model is established, new batches of metacresol purple can be analyzed, and their data can be compared to the model. SIMCA can then classify the new batch as either conforming to the quality standard or deviating from it due to the presence of unexpected impurities or variations in the concentration of known impurities. This approach allows for a more holistic and robust assessment of product quality compared to simply monitoring a few specific impurities. The application of such chemometric tools enhances the reliability of quality control and ensures batch-to-batch consistency.
Derivatization Strategies for Functionalization and Immobilization
The functionalization and immobilization of Sodium Metacresol Purple are critical for its application in areas beyond a simple solution-based indicator, such as in the development of optical sensors, pH-sensitive materials, and diagnostic probes. Derivatization strategies focus on introducing new functional groups or linking the dye to solid supports, thereby enhancing its utility, stability, and reusability. These modifications can be broadly categorized into covalent grafting onto polymers and the specific design of new molecular probes with tailored properties.
Covalent Grafting and Polymer Conjugation Approaches
Covalent grafting is a robust method for immobilizing Metacresol Purple and its analogues onto solid supports, preventing leaching and enabling the creation of durable sensor materials. This approach involves forming a stable chemical bond between the dye molecule and a polymer matrix. A common strategy for sulfonephthalein dyes, including Metacresol Purple, involves a two-step synthetic pathway: activation of the dye's sulfonic acid group, followed by a nucleophilic substitution reaction with the polymer.
A well-documented example of this approach is the covalent anchoring of sulfonated dyes, such as Cresol Red (an analogue of Metacresol Purple), to carboxymethylcellulose (CMC), a biopolymer rich in hydroxyl groups. nih.gov The process is as follows:
Dye Activation: The sulfonic acid group of the dye is converted into a more reactive intermediate, typically a sulfonyl chloride. This is achieved by reacting the dye with a chlorinating agent like thionyl chloride in an appropriate solvent.
Polymer Functionalization: The activated dye (sulfonyl chloride) is then reacted with the polymer. The hydroxyl groups on the polymer backbone act as nucleophiles, attacking the sulfonyl chloride and forming a stable sulfonate ester linkage. This reaction covalently grafts the dye onto the polymer chain. nih.gov
The efficiency and success of this conjugation depend on several factors, including the choice of solvent, reaction temperature, and the molar ratio of the reactants. nih.gov Research into the functionalization of CMC with Cresol Red has systematically explored these parameters to optimize the synthesis.
| Parameter | Condition | Rationale/Outcome |
|---|---|---|
| Dye Activation Reagent | Thionyl chloride (SOCl₂) | Effectively converts the sulfonic acid group into a highly reactive sulfonyl chloride intermediate. |
| Reaction Solvent | Dichloromethane (DCM) | Chosen for its ability to dissolve the activated dye and swell the polymer, facilitating the reaction. |
| Reaction Temperature | 65 °C | Optimal temperature to ensure a sufficient reaction rate without degrading the polymer or the dye. |
| Reaction Time | 3 hours | Provides sufficient time for the nucleophilic substitution to proceed to completion. |
| Post-Reaction Workup | Filtration and washing with DCM | Effectively removes any unreacted dye, ensuring the final product is a pure polymer-dye conjugate. |
A significant outcome of such conjugation is the potential alteration of the dye's acid-base properties. When anchored to a polymer, the local microenvironment can influence the pKa of the indicator. For instance, the protonation constant of Cresol Red was observed to change upon conjugation with CMC, indicating that the polymer matrix affects its acidic properties. nih.gov This highlights the importance of characterizing the pH response of the immobilized dye, as it may differ from its behavior in solution.
Beyond biopolymers like CMC, similar covalent grafting strategies can be applied to other functionalized polymers, including synthetic polymers and silica-based materials, to create a wide range of pH-sensing materials. researchgate.net
Design and Synthesis of pH-Responsive Probes and Fluorescent Analogues
While Metacresol Purple is an excellent colorimetric pH indicator, its native fluorescence is generally weak. The design and synthesis of analogues focus on enhancing its optical properties, particularly by introducing fluorescence, to create more sensitive ratiometric probes suitable for applications in bioimaging and advanced sensor technology. mdpi.com The fundamental strategy involves modifying the core sulfonephthalein structure to incorporate fluorophoric moieties or to alter its electronic properties to favor radiative relaxation pathways.
The design of fluorescent analogues can be approached in several ways:
Introduction of Fluorophores: A common method is to chemically link a well-known fluorophore (e.g., coumarin, fluorescein, rhodamine derivatives) to the Metacresol Purple structure. vectorlabs.com The linkage must be strategically placed so as not to interfere with the pH-sensing mechanism (the protonation/deprotonation of the phenolic hydroxyl groups). The resulting molecule can exhibit pH-dependent changes in fluorescence through mechanisms like Förster Resonance Energy Transfer (FRET) or Photoinduced Electron Transfer (PeT).
Structural Modification of the Core: Altering the aromatic backbone of the sulfonephthalein dye itself can enhance its intrinsic fluorescence. This can involve introducing electron-donating or electron-withdrawing groups, extending the π-conjugated system, or rigidifying the molecular structure to decrease non-radiative decay pathways. mdpi.com
Development of Ratiometric Probes: A key goal is to create probes where the fluorescence intensity at one wavelength decreases while it increases at another wavelength in response to pH changes. This ratiometric response provides a built-in self-calibration, making the measurement more robust and independent of probe concentration or excitation intensity.
The synthesis of these advanced probes requires multi-step organic synthesis. For example, a synthetic route might involve preparing a Metacresol Purple derivative with a reactive functional group (e.g., an amine, carboxyl, or alkyne) that can then be coupled to a fluorescent reporter molecule using standard bioconjugation chemistries. biomol.com
| Design Strategy | Synthetic Approach | Targeted Property | Potential Functional Groups/Fluorophores |
|---|---|---|---|
| Fluorophore Conjugation | Introduce a reactive handle (e.g., -NH₂, -COOH) on the dye, followed by coupling with an activated fluorophore (e.g., NHS-ester, isothiocyanate). biomol.com | Introduction of strong fluorescence; potential for FRET-based sensing. | Coumarins, Fluoresceins, Rhodamines, Cyanine dyes. vectorlabs.com |
| π-System Extension | Fuse additional aromatic rings to the existing phenyl groups of the dye structure. | Red-shift of absorption/emission spectra; potential increase in quantum yield. | Naphthalene, Anthracene systems. |
| Structural Rigidification | Introduce chemical bridges or bulky groups that restrict intramolecular rotations. | Decrease non-radiative decay, leading to enhanced fluorescence quantum yield. | Cyclic ethers, bulky alkyl groups. |
| Modulation of Electron Density | Incorporate strong electron-donating groups (e.g., -OR, -NR₂) or electron-withdrawing groups (e.g., -CN, -NO₂) on the aromatic rings. | Fine-tuning of pKa and spectral properties; enhancement of charge transfer characteristics. | Methoxy, Dimethylamino, Cyano groups. |
The successful synthesis of such probes would yield powerful tools for pH measurement, allowing for more sensitive and specific detection in complex environments, including intracellular and in vivo applications where colorimetric measurements are challenging. mdpi.com
Methodological Innovations in Analytical Chemistry Utilizing Sodium Metacresol Purple
Advanced Spectroscopic Methodologies for Indicator-Based pH Measurements
Spectroscopic techniques that utilize pH indicators like sodium metacresol purple offer high precision and accuracy. The underlying principle involves correlating the absorbance of the indicator at specific wavelengths to the pH of the solution. Innovations in this field have led to the development of highly sensitive and reliable methods for pH determination in various matrices.
UV-Vis spectrophotometry is a cornerstone technique for precise pH measurements using this compound. The accuracy of these measurements is critically dependent on the purity of the indicator dye, as impurities can absorb light at the analytical wavelengths and introduce significant errors. acs.orgnih.gov To address this, high-performance liquid chromatography (HPLC) has been employed to purify commercial batches of metacresol purple, ensuring the removal of interfering substances. nih.gov
The determination of pH using purified metacresol purple in a sample, such as seawater, is based on the ratio of the absorbance of the acidic (HI⁻) and basic (I²⁻) forms of the indicator at two different wavelengths. nih.gov The relationship is described by the following equation:
pH = pKₐ + log₁₀((R - e₁) / (e₂ - R * e₃))
Where:
R is the ratio of the absorbances at two wavelengths (λ₂/λ₁). For metacresol purple, these are typically 578 nm (absorbance maximum of the basic form) and 434 nm (absorbance maximum of the acidic form). acs.org
pKₐ is the acid dissociation constant of the indicator.
e₁, e₂, and e₃ are molar absorptivity ratios of the different forms of the indicator. nih.gov
Researchers have extensively characterized the physicochemical properties of purified metacresol purple, providing precise equations that account for the effects of temperature and salinity on its pKₐ and molar absorptivity ratios. nih.govnih.gov These characterizations are crucial for accurate pH measurements in complex samples like seawater. For instance, the characterization of purified metacresol purple has been extended for use in saline and hypersaline media at sub-zero temperatures, expanding its applicability to polar environments. nih.gov
| Parameter | Equation |
|---|---|
| -log(K₂ᵀe₂) | a + (b/T) + c ln T – dT |
| a | -246.64209 + 0.315971S + 2.8855 × 10⁻⁴S² |
| b | 7229.23864 – 7.098137S – 0.057034S² |
| c | 44.493382 – 0.052711S |
| d | 0.0781344 |
| e₁ | -0.007762 + 4.5174 × 10⁻⁵T |
| e₃/e₂ | -0.020813 + 2.60262 × 10⁻⁴T + 1.0436 × 10⁻⁴ (S – 35) |
Note: T is temperature in Kelvin and S is salinity.
Broadband Cavity-Enhanced Absorption Spectroscopy (BBCEAS) is a highly sensitive technique that can be applied to indicator-based pH measurements. This method increases the effective pathlength of light through a sample by placing it within an optical cavity, thereby enhancing the absorption signal. While specific applications of BBCEAS with this compound are not extensively documented, the principles of the technique suggest its potential for high-precision pH measurements, especially in samples with low indicator concentrations or in optically thin media. The enhanced sensitivity of BBCEAS could allow for the use of smaller sample volumes and lower indicator concentrations, minimizing any potential perturbation of the sample's pH.
Reflectance spectroscopy offers a versatile approach for pH measurements, particularly with indicators immobilized on solid supports. In this technique, a pH-sensitive film is created by incorporating this compound into a polymer matrix, which is then coated onto a substrate. The pH of a sample can be determined by measuring the change in reflectance of the film when it comes into contact with the sample.
The development of such sensors involves the immobilization of the indicator dye, which can be achieved through physical entrapment or covalent bonding to the polymer matrix. nih.gov The choice of polymer is crucial as it affects the sensor's response time, stability, and sensitivity. The change in the reflectance spectrum of the immobilized indicator is then correlated to the pH of the sample. This approach is advantageous for applications requiring remote or continuous monitoring, as well as for the development of disposable sensor strips. nih.gov
Electrochemical Sensor Development and Measurement Principles
Electrochemical methods provide an alternative to spectroscopic techniques for pH measurements. These sensors translate the chemical information (pH) into an electrical signal. The incorporation of pH indicators like this compound into electrochemical sensor design can offer novel sensing strategies.
Potentiometric pH sensors operate by measuring the potential difference between a pH-sensitive electrode and a reference electrode. While traditional glass electrodes are widely used, there is growing interest in the development of solid-state sensors. One approach involves the immobilization of a pH indicator, such as this compound, in a membrane that is in contact with an ion-selective electrode.
The design of such a sensor would involve the preparation of a pH-sensitive membrane by incorporating this compound into a suitable polymer matrix, such as polyvinyl chloride (PVC). This membrane would then be cast onto a solid-state electrode. The potential of this electrode would vary with the protonation state of the immobilized indicator, which is in equilibrium with the sample's pH. The fabrication of these sensors can be achieved through various techniques, including screen-printing and inkjet printing, which allow for mass production of low-cost and disposable sensors. researchgate.net
Voltammetric and amperometric techniques, which measure the current resulting from the oxidation or reduction of a substance, could potentially be employed for pH sensing using this compound. Although not a primary application, the electrochemical properties of sulfonephthalein dyes suggest that they can undergo redox reactions.
A hypothetical voltammetric pH sensor could be based on the change in the redox potential of immobilized this compound with pH. The sensor would be fabricated by modifying an electrode surface with the indicator. The voltammetric response of the modified electrode would then be measured at different pH values. A study on the electrochemical degradation of metacresol purple has shown that the dye is electroactive, indicating its potential for use in such sensor designs. iwaponline.comresearchgate.net
Amperometric detection could be another strategy, where the current is measured at a fixed potential. The current would be proportional to the concentration of either the acidic or basic form of the indicator, which in turn is dependent on the pH. The development of such sensors would require further research into the electrochemical behavior of this compound and the optimization of the electrode modification and measurement conditions.
Conductometric and Impedimetric Approaches for pH Sensing
Conductometric and impedimetric methods represent a class of electrochemical techniques for pH sensing that rely on changes in the electrical properties of a medium or a sensor material. Conductometry measures the electrical conductivity of a solution, which can be influenced by the concentration and mobility of ions, including hydrogen ions. Impedimetry, or Electrochemical Impedance Spectroscopy (EIS), measures the opposition to alternating current as a function of frequency. This technique can probe the properties of electrode-solution interfaces and the bulk properties of materials.
While these approaches are established for pH measurements, specific applications and detailed research studies directly employing this compound within conductometric or impedimetric sensor frameworks are not extensively documented in the available literature. In principle, the protonation/deprotonation of the dye molecule could induce changes in the local ionic environment or the properties of a matrix in which it is embedded, which could be detected by these methods. However, the primary use of this compound remains overwhelmingly in spectrophotometric and colorimetric assays where its distinct color change provides a direct and sensitive measure of pH.
Microfluidic and Lab-on-a-Chip Integration for Miniaturized Analysis
The integration of analytical methods onto microfluidic and lab-on-a-chip (LOC) platforms offers significant advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening and in-situ monitoring. This compound has been successfully incorporated into such miniaturized systems for pH analysis.
On-Chip Spectrophotometric and Colorimetric pH Assays
Microfluidic devices provide an ideal environment for miniaturizing the well-established spectrophotometric pH assays that use this compound. In these systems, a small volume of the sample is mixed with a solution of the dye within microchannels. The resulting color change is then detected on-chip.
Detection can be achieved using integrated optical components, such as light-emitting diodes (LEDs) as light sources and photodiodes or miniaturized spectrometers as detectors. The absorbance of the solution at the characteristic wavelengths for the acidic (HI⁻) and basic (I²⁻) forms of Metacresol Purple (typically 434 nm and 578 nm, respectively) is measured. The ratio of these absorbances is then used to calculate the pH with high precision.
One study detailed the use of a PMMA (Polymethyl methacrylate) microfluidic flow cell for such measurements. researchgate.net This setup, featuring a lens-less design, allowed for uncompromised optical measurements and superior temperature control, which is critical for accurate pH determination, especially at near-freezing temperatures. researchgate.net This demonstrates the successful adaptation of Metacresol Purple-based spectrophotometry to a lab-on-a-chip format.
Development of Autonomous and Deployable Microfluidic pH Monitors
A significant advancement in environmental and industrial monitoring is the development of autonomous sensors that can be deployed for in-situ, long-term measurements. Microfluidic systems are central to these monitors. An autonomous, reagent-based microfluidic pH sensor platform has been developed that, while not exclusively using this compound, demonstrates the principles applicable to it. These systems incorporate fluidic pumps, mixing chambers, and optical detection systems into a compact, portable unit.
For long-term deployment, the stability of the reagents is crucial. Research has shown that dye solutions can be stable for extended periods (e.g., over 8 months), making such autonomous monitors feasible for real-world applications. These sensors can perform measurements in aqueous environments with high reproducibility, showing good agreement with traditional laboratory-based methods like glass electrode pH meters. The integration of dyes like Metacresol Purple into such platforms enables the creation of deployable monitors for applications ranging from oceanography to industrial process control.
Kinetic Spectrophotometric Methodologies and Reaction Monitoring
The change in absorbance of this compound over time can be used to monitor the kinetics of chemical reactions that produce or consume acids or bases.
Induction Period-Based Kinetic Assays
Induction period-based kinetic assays are a subset of kinetic methods where the time elapsed before a significant change in a monitored property (like absorbance) occurs is related to the analyte's concentration. While this is a known analytical technique, specific research detailing the application of this compound in induction period-based assays is not prominently featured in the reviewed literature. The primary application of the dye remains in direct pH measurement rather than as an indicator in such specialized kinetic assays.
Monitoring of Photodegradation and Electrochemical Degradation Processes
This compound serves as a useful model compound and monitoring agent for studying the kinetics of degradation processes. The disappearance of its color, tracked spectrophotometrically, provides a direct measure of the reaction rate.
The electrochemical degradation of m-cresol (B1676322) purple has been investigated in detail. iwaponline.comresearchgate.net In one study, the dye was degraded in an undivided electrolysis cell using a platinum anode. iwaponline.comresearchgate.net The process was monitored by measuring the decrease in dye concentration using UV-visible spectroscopy. The research found that the decolorization followed pseudo-first-order kinetics. iwaponline.comresearchgate.net
Several factors were found to influence the degradation rate, including the type and concentration of the supporting electrolyte, applied voltage, initial pH, and temperature. iwaponline.comresearchgate.net For instance, complete color removal for a 20 mg/L solution was achieved in 10 minutes under specific conditions (1 g/L NaCl, 5V, pH 6.7, 25 °C). iwaponline.comresearchgate.net The study also determined the apparent activation energy (Ea) for the electrochemical decolorization to be -6.29 kJ/mol, indicating a complex degradation process. iwaponline.comresearchgate.net
Table 1: Kinetic Parameters for Electrochemical Degradation of m-Cresol Purple
| Parameter | Value / Finding | Conditions | Reference |
|---|---|---|---|
| Kinetic Model | Pseudo-first-order | All experiments | iwaponline.com, researchgate.net |
| Initial Rate Dependence | r₀α[mCP]₀⁻⁰.⁹⁸ | Varied initial mCP concentration | iwaponline.com, researchgate.net |
| Apparent Activation Energy (Ea) | -6.29 kJ/mol | [mCP]₀ = 20 mg/L, [NaCl] = 1 g/L, pH = 6.7, Voltage = 5V | iwaponline.com, researchgate.net |
| Optimal Conditions for Decolorization | Complete removal in 10 min | [mCP]₀ = 20 mg/L, [NaCl] = 1 g/L, pH = 6.7, T = 25 °C, Voltage = 5V | iwaponline.com, researchgate.net |
These studies highlight the utility of this compound not only as a pH indicator but also as a subject for monitoring reaction kinetics in environmental remediation and wastewater treatment research.
Chromatographic Detection Systems and Separation Enhancements
The application of this compound extends into specialized areas of analytical chromatography, where its distinct pH-dependent chromogenic properties are leveraged to enhance detection and separation capabilities. Although not as conventional as other reagents, its utility in post-column derivatization and as a component of pH-responsive stationary phases presents innovative methodological possibilities.
Post-Column Derivatization Applications
Post-column derivatization (PCD) in High-Performance Liquid Chromatography (HPLC) is a technique used to improve the detectability and selectivity for analytes that lack a strong chromophore or fluorophore. pickeringlabs.comnih.gov The process involves mixing the column effluent with a reagent that reacts with the target analytes to produce a product that is easily detectable, typically by UV-Vis absorbance or fluorescence detectors. actascientific.com This method increases sensitivity and can be highly selective for specific classes of compounds. pickeringlabs.com
While direct, widespread applications of this compound as a PCD reagent are not extensively documented in mainstream literature, its function as a pH indicator provides a clear theoretical framework for its use. In this context, it would serve not to react directly with an analyte, but to detect localized pH changes in the eluent as acidic or basic compounds elute from the column.
Principle of Operation: The HPLC column effluent is mixed with a buffered solution of this compound. The baseline signal is established by the constant pH of the mixed eluent and reagent stream, resulting in a stable absorbance at a specific wavelength (e.g., ~578 nm for the basic form). When an acidic or basic analyte elutes, it alters the pH of this stream. This pH shift causes the indicator to change its protonation state, leading to a change in its color and, consequently, a measurable change in absorbance. An acidic analyte would lower the pH, shifting the indicator towards its yellow acidic form (λ_max ≈ 434 nm), causing a decrease in absorbance at 578 nm and an increase at 434 nm. Conversely, a basic analyte would cause a positive absorbance change at 578 nm.
This approach would be particularly useful for the analysis of organic acids, bases, and other ionizable compounds that are otherwise difficult to detect without a suitable chromophore. The sensitivity of the detection would be directly related to the buffering capacity of the reagent solution and the pKa of the analytes.
Interactive Data Table: Theoretical PCD Application of this compound The following table illustrates the theoretical response for different analyte classes using a this compound post-column derivatization system.
| Analyte Class | Example Compound | Effect on Eluent pH | Indicator Form Shift | Wavelength for Detection (nm) | Expected Signal Change |
| Carboxylic Acids | Acetic Acid | Decrease | Basic to Acidic | 434 | Positive Peak |
| 578 | Negative Peak | ||||
| Amines | Triethylamine | Increase | Acidic to Basic | 578 | Positive Peak |
| Phenols | Phenol (B47542) | Slight Decrease | Basic to Acidic | 434 | Positive Peak |
| 578 | Negative Peak | ||||
| Neutral Compounds | Toluene | No Change | No Change | N/A | No Signal |
Indicator-Modified Stationary Phases for pH-Selective Separations
The chemical modification of stationary phase supports, such as silica (B1680970) gel, allows for the creation of columns with highly specific separation capabilities. silicycle.com Immobilizing a pH indicator like Metacresol Purple onto the stationary phase surface can produce a packing material that exhibits pH-selective retention, enabling the separation of analytes based on their acidity or basicity.
Synthesis and Mechanism: An indicator-modified stationary phase could be synthesized by covalently bonding Metacresol Purple to a silica gel support. This is typically achieved by first functionalizing the silica with a linker molecule (e.g., an aminopropyl or epoxy silane) and then reacting the indicator with the active group of the linker. The result is a stationary phase where the indicator molecules are chemically tethered to the support material. rsc.org
The separation mechanism on such a phase is a form of ion-exchange or ion-pair chromatography that is highly dependent on the mobile phase pH. nih.govthermofisher.com The immobilized Metacresol Purple can exist in its protonated (acidic) or deprotonated (basic) form.
At a low mobile phase pH (below the indicator's pKa₂ of ~8.2): The immobilized indicator is predominantly in its protonated, neutral (sulfonated zwitterion) or cationic form. This surface can interact strongly with anionic (acidic) analytes through ion-exchange mechanisms, leading to their retention.
At a high mobile phase pH (above pKa₂): The indicator is deprotonated, creating a negatively charged surface (phenolic group ionization). This surface would repel anionic analytes and attract cationic (basic) analytes, causing them to be retained.
By carefully controlling the pH of the mobile phase, the retention of different ionizable compounds can be finely tuned, allowing for the separation of complex mixtures of acids, bases, and neutrals.
Interactive Data Table: Predicted Retention Behavior on a Metacresol Purple-Modified Phase This table outlines the predicted effect of mobile phase pH on the retention factor (k') for different types of analytes on a hypothetical indicator-modified column.
| Analyte Type | Example Compound | Mobile Phase pH 4.0 (Indicator is Acidic) | Mobile Phase pH 7.0 (Indicator is Acidic) | Mobile Phase pH 9.0 (Indicator is Basic) |
| Strong Acid | Benzenesulfonic Acid | Strong Retention (k' >> 1) | Moderate Retention (k' > 1) | Low Retention (k' < 1) |
| Weak Acid | Benzoic Acid | Moderate Retention (k' > 1) | Low Retention (k' ≈ 1) | No Retention (k' ≈ 0) |
| Weak Base | Aniline | No Retention (k' ≈ 0) | Low Retention (k' ≈ 1) | Strong Retention (k' >> 1) |
| Neutral | Naphthalene | No Retention (k' ≈ 0) | No Retention (k' ≈ 0) | No Retention (k' ≈ 0) |
Interactions of Sodium Metacresol Purple in Complex Chemical Environments
Solute-Solvent Interactions and Medium Effects on Indicator Behavior
The interaction between the indicator dye (solute) and the solvent molecules dictates its dissociation constants (pKa) and molar absorptivity, thereby affecting its colorimetric response.
Sodium metacresol purple is extensively used for spectrophotometric pH measurements in oceanic and other saline environments. Its behavior in these media is complex, with both salinity (S) and temperature (T) significantly impacting its dissociation equilibrium.
Research has focused on characterizing the second dissociation constant (pKa2) of mCP, which is relevant for the typical pH range of seawater (7.4–9.0). An empirical relationship describing pKa2 as a function of temperature and salinity has been developed for seawater and conservative seawater-derived brines. For instance, in studies of polar waters and sea ice brines, the characterization of mCP has been extended to salinities between 35 and 100 and temperatures from their freezing point up to 25 °C. researchgate.net
A comprehensive equation to calculate pH on the total scale (pHT) using mCP in saline media is given by:
pHT = pKₐ₂ + log [ (R - e₁) / (e₂ - R * e₃) ]
where R is the ratio of absorbances at two peak wavelengths (typically 578 nm and 434 nm), and e₁, e₂, and e₃ are molar absorptivity ratios that are also dependent on temperature and salinity. The characterization of these parameters across wide salinity and temperature ranges is crucial for accurate pH measurements in diverse aqueous environments, from brackish estuaries to hypersaline brines. researchgate.net
| Parameter | Salinity (S) | Temperature (T, in Kelvin) | Finding |
| pKa₂ of mCP | 20 - 40 | 278.15 - 308.15 K | pKa₂ decreases with increasing temperature and salinity. |
| pKa₂ of mCP | 35 - 100 | Freezing Point - 298.15 K | Characterization extended for polar and hypersaline conditions. researchgate.net |
| Molar Absorptivity Ratios (e₁, e₃/e₂) | 35 - 100 | Freezing Point - 298.15 K | Show clear dependence on both temperature and salinity. researchgate.net |
The behavior of sulfonephthalein dyes like this compound changes significantly in non-aqueous or mixed aqueous-organic solvent systems due to variations in solvent polarity, dielectric constant, and hydrogen bonding capacity. This phenomenon, known as solvatochromism, results in shifts in the absorption spectra of the dye. wikipedia.orguctm.edu
While specific studies on this compound in a wide range of organic solvents are not extensively detailed in readily available literature, the behavior of closely related indicators like bromocresol purple (BCP) provides valuable insights. For BCP, a shift from an intense orange color in acetic acid to yellow in ethyl acetate (B1210297) demonstrates a marked solvatochromic effect. uctm.edu This is attributed to solute-solvent interactions that stabilize the excited state (π*) orbital more than the ground state (π) orbital in polar solvents. uctm.edu In water, a blue shift can occur due to intermolecular hydrogen bonding. uctm.edu
In mixed binary solvents (e.g., water-methanol, water-dioxane), a phenomenon called preferential solvation can occur, where the indicator molecule is preferentially solvated by one of the solvent components over the other. uctm.edu This non-ideal solvation behavior means the local solvent composition around the dye molecule differs from the bulk composition, affecting the dye's acid-base properties and absorption maxima. For sulfonephthalein dyes, multiparametric analyses often reveal that the hydrogen bonding ability of the solvent plays a more significant role in spectral changes than non-specific interactions related to the dielectric constant. uctm.edu
The ionic strength of a solution significantly affects the acid-base equilibria of indicators like this compound. Changes in ionic strength alter the activity coefficients of the ionic species involved in the dissociation reaction, thereby causing a shift in the apparent pKa value.
Studies on various sulfonephthalein dyes have shown that the effect of ionic strength on pKa can be complex and depends on the nature of the background electrolyte. Increasing ionic strength generally influences the electrostatic interactions in the solution, which can either stabilize or destabilize the charged forms of the indicator, leading to an increase or decrease in the pKa. For example, research on the interaction of dyes like bromocresol green with albumin showed that its affinity for the protein decreased significantly as ionic strength increased, highlighting the role of electrostatic interactions. researchgate.netunict.itbohrium.com Calibrations of pH electrodes using mCP must account for salinity-induced variations, as a difference of 10 salinity units can lead to pH inconsistencies of up to 0.028 if not properly addressed. researchgate.net
| Factor | Effect | Mechanism |
| Increasing Salinity | Decreases pKa₂ of mCP | Changes in activity coefficients of the indicator's ionic forms. |
| Ionic Strength Mismatch | Perturbs sample pH | Alters the overall ionic environment and shifts the indicator's equilibrium. nih.gov |
| Background Electrolyte Composition | Influences pKa shifts | Specific ion effects can occur beyond the general effect of ionic strength. |
Supramolecular Chemistry and Host-Guest Encapsulation
The structure of this compound allows it to participate in host-guest chemistry, where it can be encapsulated within larger host molecules or integrated into porous frameworks. These interactions can modify its properties for applications in sensing and materials science.
While direct studies on the inclusion complex of this compound with cyclodextrins are not widely documented, research on its parent compound, m-cresol (B1676322), provides strong evidence for this potential interaction. A host-guest inclusion complex of m-cresol with β-cyclodextrin has been synthesized and characterized. researchgate.net
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. oatext.comoatext.com They can encapsulate guest molecules, like the aromatic rings of the m-cresol structure, primarily through hydrophobic interactions. In the study of the m-cresol/β-cyclodextrin complex, spectroscopic and diffraction techniques confirmed that the m-cresol molecule is encapsulated within the β-cyclodextrin cavity. researchgate.net This encapsulation can alter the photophysical properties of the guest molecule and is a common strategy to enhance the solubility and stability of drugs and other compounds. oatext.comnih.gov Given the structural similarity, it is highly probable that this compound could also form stable inclusion complexes with cyclodextrins, potentially modifying its indicator properties or enabling its use in displacement assays for sensing applications. nih.gov
The incorporation of dye molecules into porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) is an active area of research for creating advanced sensory materials. Although specific examples of this compound being integrated as a building block into MOF or COF structures are not prominent in the literature, the principles of dye encapsulation within these frameworks are well-established.
Metal-Organic Frameworks (MOFs): MOFs are constructed from metal ions or clusters linked by organic ligands. Dyes can be incorporated into MOFs either by being encapsulated within the pores as guests or by being chemically modified to act as the organic linkers themselves. Encapsulating dyes within MOF pores can prevent the self-quenching of fluorescence that often occurs in the solid state and can enhance the dye's stability. nih.gov The MOF can act as a protective scaffold and its pores can control analyte access to the entrapped dye, making such composites useful for selective sensing. rsc.orgresearchgate.net
Covalent Organic Frameworks (COFs): COFs are porous polymers formed from organic building blocks linked by strong covalent bonds. researchgate.netnih.gov Their high surface area, tunable porosity, and inherent functionality make them excellent platforms for chemical sensors. Several COFs have been designed to be intrinsically pH-responsive, where the framework itself contains acid- or base-sensitive linkages (like imines) or functional groups that change their fluorescence or color with pH. rsc.orgnih.govsemanticscholar.org Alternatively, indicator dyes could potentially be incorporated into COF pores. The ordered channels and specific functionalities within the COF could modulate the indicator's response, leading to novel pH sensors with high sensitivity and stability. nih.gov
Surface Chemistry and Interactions with Solid Supports of this compound
The utility of this compound (m-Cresol Purple, mCP) as a pH indicator extends beyond aqueous solutions to applications requiring its fixation on solid substrates. The immobilization of the dye onto various supports allows for the development of robust optical sensors, reusable testing strips, and integrated analytical devices. This transition from a solution-based indicator to a solid-state sensor relies on the intricate surface chemistry and interfacial phenomena that govern the dye's behavior when confined to a solid matrix.
Adsorption and Immobilization on Nanomaterials and Polymer Films
The immobilization of this compound and related sulfonephthalein dyes onto solid supports is achieved through several physical and chemical methods, including adsorption, physical entrapment (doping), and covalent binding. The choice of support material, which ranges from porous nanomaterials to transparent polymer films, is critical as it influences the sensor's sensitivity, stability, and response time.
Research has demonstrated the successful adsorption of m-Cresol Purple onto paper-based chips functionalized with nanoparticles for use in Surface-Enhanced Raman Scattering (SERS) pH detection. rsc.org In this configuration, the dye molecules are directly adsorbed onto the active surface, allowing for sensitive and reversible pH measurements. rsc.org Another documented application involves the incorporation of mCP into an unplasticized polymer film to create a quantitative sensor for dissolved carbon dioxide. qub.ac.uk
While specific literature on the broad immobilization of mCP is specialized, extensive research on the closely related indicator, Bromocresol Purple (BCP), provides a strong model for the techniques applicable to mCP. The most common methods involve physical entrapment within a porous matrix, a process often referred to as doping. scispace.com Sol-gel technology is a prominent example, where precursors like tetraethylorthosilicate (TEOS) are hydrolyzed to form a porous silica (B1680970) network. scispace.comresearchgate.net During this process, the dye is added to the initial solution and becomes physically trapped within the cages of the resulting glass-like matrix as it solidifies. scispace.com
Polymer films also serve as effective hosts for these indicators. Dyes can be immobilized in matrices such as polymethacrylate (B1205211) by immersing the polymer in a dye solution, allowing the dye to diffuse into the polymer and become entrapped. researchgate.net The properties of these sensor films can be further tailored by introducing surfactants—such as cetyl trimethyl ammonium (B1175870) bromide (CTAB), sodium dodecyl sulfate (B86663) (SDS), and Triton X-100—into the matrix formulation to improve the mesostructure and porosity of the host material. scispace.com
| Indicator | Solid Support | Immobilization Method | Key Findings | Reference |
|---|---|---|---|---|
| m-Cresol Purple | Paper-based SERS chips | Adsorption | Dye is directly adsorbed on the nanoparticle-infused paper surface for pH sensing. | rsc.org |
| m-Cresol Purple | Unplasticized polymer film | Incorporation/Entrapment | Creates a functional film for sensing dissolved CO2. | qub.ac.uk |
| Bromocresol Purple (analog) | Sol-gel thin film (silica) | Doping/Entrapment | Dye is physically trapped in the silica network formed from TEOS. Surfactants can modify matrix porosity. | scispace.comresearchgate.net |
| Bromocresol Purple (analog) | Polymethacrylate matrix | Entrapment | Creates a reversible pH-sensitive element for continuous monitoring. | researchgate.net |
Interfacial Phenomena and Sensing Mechanism Studies
When this compound is immobilized, the interface between the dye molecule and the solid support becomes the critical domain where the sensing action occurs. The physicochemical interactions at this interface can significantly alter the dye's properties and are fundamental to the sensor's mechanism.
A key interfacial phenomenon is the potential for altered acid-base chemistry. The pKa value of an immobilized indicator can shift compared to its value in aqueous solution. scispace.com This shift is attributed to the unique microenvironment of the support matrix; the polarity, hydrophobicity, and steric confinement within the polymer or sol-gel cages can influence the protonation/deprotonation equilibrium of the dye. For instance, studies on immobilized Bromocresol Purple have documented these pKa shifts, which must be characterized for accurate sensor calibration. scispace.com Similarly, spectral shifts can occur. The absorption maximum of the immobilized dye may be red-shifted (bathochromic) or blue-shifted (hypsochromic) due to interactions with the support, indicating a change in the electronic environment of the chromophore. scispace.com
The sensing mechanism of an immobilized dye relies on the diffusion of the target analyte (e.g., protons for pH sensing) from the bulk sample into the porous support matrix. Once inside, the analyte interacts with the entrapped dye molecules, causing a change in their molecular structure and, consequently, their optical properties (color or fluorescence). researchgate.netresearchgate.net
In advanced applications, the interface provides novel sensing modalities. For m-Cresol Purple adsorbed on SERS-active substrates, the sensing mechanism is based on a pH-triggered change in the dye's electronic configuration. rsc.org This change alters the resonance conditions, causing a significant variation in the Raman signal intensity as the process transforms from a standard SERS mode to a more intense Surface-Enhanced Resonance Raman Scattering (SERRS) mode. rsc.org This demonstrates a sophisticated sensing mechanism that is entirely dependent on the interfacial interaction between the dye and the nanomaterial surface. The surface not only immobilizes the indicator but also enhances the signal, leading to high sensitivity with precision reported to be around 0.03 pH units. rsc.org
| Phenomenon | Description | Impact on Sensing Mechanism | Example System | Reference |
|---|---|---|---|---|
| pKa Shift | The acid dissociation constant of the indicator changes upon immobilization due to the microenvironment of the solid support. | Requires recalibration of the sensor's response curve compared to the dye in solution. | Bromocresol Purple in sol-gel films. | scispace.com |
| Spectral Shift | The wavelengths of maximum absorbance for the acidic and basic forms of the dye are altered by interactions with the matrix. | The analytical wavelengths for spectrophotometric measurement must be re-established for the immobilized sensor. | A 7 nm red shift was observed for Bromocresol Purple in a silica network. | scispace.com |
| SERS to SERRS Transformation | A pH-induced change in the electronic configuration of the adsorbed dye alters its interaction with laser light on a plasmonic surface. | Creates a highly sensitive ratiometric signal based on Raman intensity rather than simple color change. | m-Cresol Purple on paper-based SERS chips. | rsc.org |
| Analyte Diffusion | The sensing process is dependent on the transport of protons (H+) from the sample into the porous matrix to interact with the dye. | The porosity and hydrophilicity of the support material directly affect the sensor's response time and reversibility. | General mechanism for sol-gel and polymer film sensors. | researchgate.netresearchgate.net |
Applications of Sodium Metacresol Purple in Diverse Research Domains Methodological Focus
Environmental Analytical Methodologies
The dye's utility in environmental science is primarily linked to its application in pH measurement, a master variable that governs a vast number of chemical and biological processes in natural systems.
Sodium metacresol purple (m-cresol purple or mCP) is the indicator of choice for the high-precision spectrophotometric determination of pH in seawater, a critical component of ocean acidification research. aaqr.orgmdpi.com The gradual decrease in oceanic pH due to the absorption of atmospheric carbon dioxide necessitates pH data with an accuracy of up to 0.003 pH units to discern long-term trends. researchgate.net Spectrophotometric methods using mCP are capable of achieving this level of precision. researchgate.net
The methodology is based on the principle that the different protonated forms of the mCP dye have distinct light absorption spectra. aaqr.orgmdpi.com In the typical pH range of seawater (7.4–9.0), mCP undergoes its second dissociation, transitioning from a yellow, more acidic form (HI⁻) to a purple, more basic form (I²⁻). noaa.gov The pH of a sample can be calculated by measuring the absorbance of light at the peak wavelengths for both forms (typically 434 nm and 578 nm) and determining their ratio (R = A₅₇₈/A₄₃₄). aaqr.orgnih.gov
Key Methodological Aspects:
Dye Purification: Commercial mCP contains impurities that can absorb light at the analytical wavelengths, leading to significant inaccuracies in pH measurements. aaqr.orgthermofisher.com Therefore, purification of the dye, commonly through High-Performance Liquid Chromatography (HPLC), is a critical step for achieving high-quality data. aaqr.orgnih.govacs.org Studies have shown that impurities can cause pH offsets as large as 0.027 pH units. aaqr.org
Spectrophotometric Systems: The measurement is typically performed using a high-precision spectrophotometer coupled with a thermostatted cell to maintain a constant temperature, as the dye's dissociation constant is temperature-dependent. researchgate.netnih.gov Automated systems allow for the sequential analysis of multiple samples. researchgate.net
Perturbation Correction: The addition of the indicator dye, which is itself a weak acid, slightly alters the pH of the sample. researchgate.netnoaa.govnih.gov This "perturbation effect" is modest in well-buffered ocean water but can be significant in less-buffered systems like estuaries or meltwater. researchgate.netnih.gov Correction for this effect is achieved through methods such as double dye addition experiments or numerical simulations incorporated into programs like MATLAB CO2SYS. mdpi.comresearchgate.net The magnitude of the perturbation depends on the properties of both the sample (pH, total alkalinity, salinity) and the indicator solution. researchgate.net
Research Findings: Research has extensively characterized the physicochemical properties of purified mCP over wide ranges of temperature (5 to 35 °C) and salinity (20 to 40), allowing for robust pH calculations under various oceanic conditions. nih.govnih.gov The use of purified mCP has been demonstrated to yield consistent pH measurements with a precision of ±0.0012. epa.gov Furthermore, the indicator has been characterized for use in hypersaline media and at sub-zero temperatures, extending its applicability to polar research. noaa.gov
| Parameter | Typical Value/Range | Significance | Reference |
|---|---|---|---|
| Acid Form (HI⁻) Absorbance Peak | 434 nm | Wavelength for measuring the concentration of the acidic, yellow form of the indicator. | aaqr.org |
| Base Form (I²⁻) Absorbance Peak | 578 nm | Wavelength for measuring the concentration of the basic, purple form of the indicator. | aaqr.org |
| Useful pH Range | 7.4 - 9.0 | Corresponds to the second dissociation constant and covers the typical pH of surface seawater. | noaa.gov |
| Achievable Precision | ±0.0004 to ±0.0012 pH units | Enables the detection of subtle, long-term trends in ocean pH. | epa.gov |
| Temperature Range | 278.15 K to 308.15 K (5 °C to 35 °C) | Characterized range for which thermodynamic constants are well-defined. | nih.gov |
| Salinity Range | 20 - 40 | Characterized range covering most open-ocean conditions. | nih.gov |
Acid rain and atmospheric deposition are significant environmental issues that involve the transport and deposition of acidic pollutants like sulfur and nitrogen oxides. Monitoring the pH of precipitation is fundamental to assessing the impact of this deposition on ecosystems. mdpi.com The primary method for pH measurement in these contexts is potentiometric analysis using a pH electrode.
While spectrophotometric methods using pH indicators are a staple in aquatic chemistry, their specific application with this compound for routine acid rain analysis is not widely documented in scientific literature. General colorimetric methods, which rely on the visual comparison of a sample with an indicator to a color chart, can be used for preliminary or field screening, but they typically lack the precision required for rigorous atmospheric deposition studies. thermofisher.com
Methodologies for assessing the impacts of acid deposition often focus on indirect indicators, such as changes in soil chemistry (e.g., acid neutralizing capacity) and the health of biological indicators like lichens and mosses, rather than direct, high-precision spectrophotometric measurement of the rainwater itself using specific dyes like mCP. aaqr.orgresearchgate.netepa.gov
The standard laboratory method involves creating a soil slurry with water or a salt solution (e.g., calcium chloride) and measuring the pH with a calibrated glass electrode. For field-based assessments, colorimetric methods are often employed due to their simplicity and rapidity. These methods typically involve adding a "universal" or mixed indicator solution to a soil sample and comparing the resulting color to a calibrated chart. fao.org
While sulfonephthalein dyes are used in these indicator mixtures, specific, standardized protocols detailing the use of only this compound for soil pH characterization are not common. The principle of spectrophotometrically measuring the pH of soil extracts is viable and has been explored with mixtures of indicator dyes to improve accuracy over broad pH ranges. scilit.com However, the extensive body of literature that exists for the use of mCP in seawater analysis does not have a direct parallel in soil science. Research into colorimetric sensors for acidic soils has sometimes involved other sulfonephthalein dyes, demonstrating the potential for this class of compounds in soil analysis. researchgate.net
Materials Science and Engineering Research
The pH-sensitive chromic properties of this compound make it a candidate for integration into "smart" materials that can sense and respond to changes in their chemical environment.
pH-responsive smart materials are designed to change their physical or chemical properties in response to a change in pH. nih.govmdpi.com This functionality is often achieved by incorporating pH-sensitive molecules, such as indicator dyes, into a stable matrix. Sulfonephthalein dyes, including metacresol purple and the closely related bromocresol purple, are utilized in this field. researchgate.netnanobioletters.com
Methodologies for creating these materials involve the immobilization of the dye to prevent it from leaching out of the matrix. Common approaches include:
Incorporation into Hydrogels: Dyes can be physically entrapped or chemically bonded within the three-dimensional network of a hydrogel. nih.govmdpi.com These hydrogels can swell or shrink in response to pH changes, and the embedded dye provides a visual indication of the local pH environment. mdpi.comnih.gov
Covalent Bonding to Polymers: The dye can be chemically modified to create reactive groups that allow it to be covalently grafted onto a polymer backbone, such as cellulose (B213188) or carboxymethylcellulose. researchgate.netnih.gov This creates a stable material where the sensing molecule is permanently attached.
Entrapment in a Sol-Gel Matrix: The sol-gel process allows for the creation of a porous glass-like or ceramic matrix at low temperatures, trapping the indicator dye molecules within its structure. globalscientificjournal.com
These pH-responsive materials have potential applications in fields such as biomedical diagnostics, food packaging to monitor freshness, and environmental monitoring. researchgate.net
Optical sensors offer advantages for pH measurement, including immunity to electromagnetic interference and the potential for remote, in-situ monitoring. dntb.gov.ua this compound and other indicator dyes can be integrated into these sensors.
The fundamental approach involves immobilizing the pH-sensitive dye at the tip or along a portion of an optical fiber. The sensor is then interrogated with a light source, and the changes in absorbance or fluorescence corresponding to the sample's pH are measured.
Fabrication Techniques:
Sol-Gel Coating: A common and versatile method is to use the sol-gel process to create a porous silica (B1680970) film on the surface of an unclad portion of an optical fiber. globalscientificjournal.com The indicator dye is mixed into the initial sol solution and becomes entrapped in the resulting glass matrix as it cures on the fiber.
Polymer Film Deposition: The dye can be dissolved in a polymer solution, which is then used to coat the optical fiber. As the solvent evaporates, a thin, dye-infused polymer film is left on the fiber surface.
Covalent Immobilization: For greater stability, the dye can be chemically bonded to the surface of the optical fiber, which is often pre-treated to introduce suitable functional groups. researchgate.net
Integration into Polymer and Hydrogel Sensor Platforms
The immobilization of this compound within polymer and hydrogel matrices is a critical area of research for the development of robust and reusable pH sensors. These platforms offer a solid-state alternative to traditional liquid-based pH measurements, providing advantages in terms of portability, miniaturization, and durability.
Methodologically, the integration of metacresol purple into these solid-state sensors involves various techniques aimed at ensuring the dye's stability and preventing leaching while maintaining its pH-sensing functionality. Common approaches include physical entrapment and covalent bonding. In physical entrapment, the dye is dispersed within the polymer or hydrogel matrix during its formation. For instance, in the creation of hydrogel sensors, this compound can be mixed with monomer solutions, such as those based on polyvinyl alcohol (PVA), before the cross-linking process is initiated. nih.gov The resulting three-dimensional network of the hydrogel physically traps the dye molecules.
Another approach involves the covalent immobilization of similar pH indicators, such as bromocresol purple, onto polymer backbones like cellulose nanocrystals. This method creates a more stable sensor by forming strong chemical bonds between the dye and the matrix, which significantly reduces the issue of the indicator leaching out, a common problem with simple physical entrapment. nih.gov
The performance of these sensors is evaluated based on several key parameters, including response time, sensitivity, and reversibility. Research on related immobilized dye systems has shown that the polymer matrix can influence the dissociation constant (pKa) of the indicator, causing a shift in its pH-responsive range. The optical properties of the sensor, such as changes in absorbance or fluorescence upon pH variation, are typically measured using spectrophotometry. researchgate.net
Table 1: Comparison of Polymer and Hydrogel Platforms for this compound Immobilization
| Feature | Polymer Film Sensors | Hydrogel Sensors |
|---|---|---|
| Matrix Material | e.g., Polyvinyl alcohol (PVA), Cellulose Acetate (B1210297) | e.g., Polyvinyl alcohol (PVA), Polyacrylamide |
| Immobilization | Physical entrapment, Covalent bonding | Physical entrapment within the 3D network |
| Key Advantages | Mechanical stability, Ease of fabrication | High water content, Biocompatibility, Rapid diffusion |
| Common Challenges | Potential for dye leaching, Slower response times | Swelling and shrinking affecting optical properties |
| Typical Applications | Food packaging, Disposable test strips | Biomedical sensing, Continuous monitoring |
Advanced Chemical Process Monitoring Methodologies
In-Line pH Sensing for Industrial and Research Processes
The application of this compound in in-line pH sensing offers a powerful tool for continuous monitoring and control of industrial and research processes. Traditional electrode-based pH measurements can be susceptible to fouling and require frequent calibration, whereas optical methods utilizing immobilized indicators like metacresol purple can provide a non-invasive and low-maintenance alternative.
In a typical in-line setup, a polymer film or hydrogel doped with this compound is integrated into a flow cell or probe that is placed directly into the process stream. An optical system, often involving fiber optics, is used to transmit light through the sensor and measure the changes in absorbance at specific wavelengths. The pH is then determined from the ratio of the absorbance of the acidic and basic forms of the indicator. researchgate.net
This spectrophotometric approach is particularly advantageous in environments where electrical interference is a concern or where the process fluid is incompatible with traditional glass electrodes. The long-term stability of purified metacresol purple solutions, which have been shown to be stable for over five years when stored correctly, underscores the potential for developing robust in-line sensors with extended operational lifetimes. researchgate.net
Research in this area focuses on optimizing the sensor design for specific industrial applications, such as bioreactors, chemical synthesis, and wastewater treatment. Key considerations include the sensor's resistance to harsh chemical environments, its ability to withstand process temperatures and pressures, and the development of reliable calibration models that account for potential matrix effects in the process fluid. noaa.gov
Quality Control Methodologies (e.g., Food Spoilage Assessment Devices)
This compound and related sulfonephthalein dyes are at the forefront of the development of intelligent packaging and quality control devices for food products. mdpi.com These sensors provide a visual indication of food freshness by responding to changes in pH that occur as a result of microbial spoilage.
For instance, in the context of meat and fish spoilage, the breakdown of proteins by microorganisms leads to the production of volatile amines, which increase the pH of the food's microenvironment. A sensor film or label containing metacresol purple can be placed inside the food packaging. As the food spoils and the pH rises, the indicator undergoes a distinct color change, for example from yellow to purple, providing a clear and easily interpretable signal of spoilage. mdpi.com
Recent studies have demonstrated the effectiveness of colorimetric sensor arrays, which include m-cresol purple, for monitoring the spoilage of various meat and fish products. mdpi.com These arrays are often fabricated by immobilizing the dyes onto a solid substrate, such as a filter paper or a polymer sheet. The color changes of the sensor spots can be visually inspected or quantified using a smartphone camera and a dedicated application, allowing for a rapid and non-destructive assessment of food quality. nih.govnih.govresearchgate.net
The development of these food spoilage indicators involves selecting appropriate polymer matrices that are permeable to the volatile compounds produced during spoilage but also protect the indicator from direct contact with the food. Chitosan, a natural biopolymer, has been explored for this purpose due to its film-forming properties and antimicrobial activity. nih.gov
Table 2: Research Findings on the Use of Metacresol Purple and Related Indicators in Food Spoilage Sensors
| Food Product | Indicator(s) Used | Polymer Matrix | Observed Color Change with Spoilage | Reference |
|---|---|---|---|---|
| Meat and Fish | m-cresol purple, o-cresol (B1677501) red, bromothymol blue, etc. | Anion exchange cellulose sheets | Various color changes across the sensor array | mdpi.com |
| Milkfish | Bromocresol purple (BCP), Bromothymol blue (BTB) | Filter paper | BCP: Yellow to purple; BTB: Orange to green-blue | nih.govnih.govresearchgate.net |
| Beef | Methyl red, Bromocresol purple | Paper-based | Color change indicating freshness level | researchgate.net |
| Pork | Black rice bran anthocyanin, Oregano essential oil | Chitosan | pH-responsive color change | nih.gov |
Future Directions and Emerging Research Avenues for Sodium Metacresol Purple
Advancements in Miniaturization, Portability, and Autonomous Sensing Systems
The development of compact and field-deployable analytical instruments is a major trend in environmental monitoring and chemical analysis. Research is increasingly focused on incorporating sodium metacresol purple into miniaturized and portable sensing systems. A significant advancement in this area is the development of lab-on-a-chip (LOC) spectrophotometric pH sensors. These devices enable autonomous, in-situ measurements in remote or harsh environments, such as deep-sea monitoring. acs.org
One notable application is in the observation of marine inorganic carbon, where such sensors are crucial for studying ocean acidification. acs.org These systems are designed for deployment on both stationary and mobile platforms, providing high-resolution data over extended periods. The goal is to achieve climate-quality measurements with high uncertainty goals, for instance, ±0.003 in pH, as articulated by initiatives like the Global Ocean Acidification Observing Network (GOA-ON). nist.gov Future work aims to further reduce the size, power consumption, and cost of these systems while improving their long-term stability and resistance to biofouling.
| System Type | Key Features | Target Application | Research Goal |
| Lab-on-a-Chip (LOC) | Miniaturized fluidics, Spectrophotometric detection | Autonomous in-situ seawater pH measurement | Deployment on stationary and moving platforms to 6000m depth |
| Portable Analyzers | Compact design, Field-deployable | Environmental water quality monitoring | Rapid, on-site pH analysis with high precision |
| Autonomous Sensors | Long-term deployment, Automated data collection | Ocean acidification monitoring | Achieving climate-quality data with minimal maintenance |
Integration with Artificial Intelligence, Machine Learning, and Chemometrics for Data Interpretation
The large and complex datasets generated by modern analytical instruments necessitate advanced data processing techniques. The integration of Artificial Intelligence (AI), Machine Learning (ML), and chemometrics with this compound-based sensing systems is a promising avenue for enhancing data interpretation and quality control. nih.govresearchgate.netnih.gov
Chemometrics, which involves the application of statistical and mathematical methods to chemical data, is already being used to improve the accuracy of pH measurements. aimlic.com For example, a chemometric technique known as Soft Independent Modeling of Class Analogy (SIMCA) has been developed to detect impurities in metacresol purple. nist.gov Impurities in the dye can lead to significant biases in pH measurements, and traditional methods for verifying purity, like high-performance liquid chromatography (HPLC), require specialized equipment. nist.gov The SIMCA model, trained on the spectral data of pure metacresol purple, can identify impure batches, ensuring the quality of data for climate studies. nist.gov
Future research will likely focus on developing more sophisticated ML algorithms to:
Automate Quality Control: Real-time detection of sensor drift, fouling, or indicator degradation.
Improve Calibration Models: Develop dynamic calibration models that can adapt to changing environmental conditions.
Extract More Information: Use AI to deconvolve complex signals and potentially extract information beyond just pH from the spectral data. nih.gov
| Technique | Application with Metacresol Purple | Research Objective |
| Chemometrics (SIMCA) | Detection of impurities in dye batches using spectral data. nist.gov | Improve accuracy of spectrophotometric pH measurements. nist.gov |
| Machine Learning | Development of predictive models for sensor performance. diva-portal.org | Automated quality control and real-time data validation. |
| Artificial Intelligence | Analysis of large, complex datasets from autonomous sensors. aimlic.com | Enhanced data interpretation and pattern recognition. |
Exploration of Multi-Analyte Sensing Platforms Incorporating Metacresol Purple
While this compound is primarily used for pH measurement, its integration into multi-analyte sensing platforms is an emerging area of research. These platforms aim to measure several chemical parameters simultaneously, providing a more comprehensive understanding of a sample.
An example of this approach is the development of colorimetric sensor arrays. These arrays can incorporate multiple indicators, including metacresol purple, to create a pattern of color changes that can be analyzed to determine the concentration of various analytes. One study demonstrated the use of a dye-based device to assess poultry meat spoilage, indicating the potential for such systems in food safety and quality control. The unique response of each dye in the array to different volatile compounds produced during spoilage creates a "fingerprint" that can be used for analysis.
Future research in this area will focus on:
Designing new sensor arrays that combine metacresol purple with other specific indicators and reagents.
Expanding the range of detectable analytes beyond pH, such as metal ions, gases, or biological molecules.
Developing portable imaging devices and software for rapid and accurate readout of the sensor arrays.
Development of Regenerable, Reusable, and Sustainable Indicator Systems
The long-term deployment of chemical sensors, particularly in autonomous systems, highlights the need for regenerable and reusable components to reduce waste and operational costs. Research into the long-term stability of metacresol purple is crucial for developing such sustainable systems. researchgate.net
Studies have shown that purified metacresol purple solutions can be stable for over five years when stored at room temperature in the dark. researchgate.netmit.edu This inherent stability is advantageous for creating long-lasting sensor systems. However, the indicator is known to be sensitive to ultraviolet (UV) light, which can cause it to break down. mit.edu
Future efforts will likely concentrate on:
Immobilizing metacresol purple onto solid substrates (e.g., polymers, sol-gels) to enhance its stability and allow for regeneration.
Developing flow-through systems where the indicator can be replenished or regenerated in-situ.
Investigating protective coatings or matrices that shield the indicator from UV degradation and other environmental stressors, thereby extending its operational lifetime.
| Research Area | Approach | Goal | Benefit |
| Indicator Stability | Long-term studies of purified solutions in controlled storage. researchgate.netmit.edu | Assess shelf-life and usability over extended periods. | Reduce waste and cost by avoiding premature disposal. |
| System Regeneration | Immobilization on solid supports or in flow-cell configurations. | Create reusable sensors that can be chemically or physically reset. | Lower operational costs for long-term monitoring. |
| Sustainability | Encapsulation in protective polymers or materials. | Enhance resistance to environmental degradation (e.g., UV light). | Increase the lifespan and reliability of autonomous sensors. |
Synergistic Combinations with Nanotechnology for Enhanced Sensing Architectures
Nanotechnology offers powerful tools to enhance the performance of chemical sensors. Combining this compound with nanomaterials can lead to significant improvements in sensitivity, response time, and signal transduction.
A key area of development is in the field of Surface-Enhanced Raman Scattering (SERS). Researchers have created SERS paper chips functionalized with m-cresol (B1676322) purple for highly sensitive pH detection. rsc.org In this system, the dye is adsorbed onto a substrate with metallic nanoparticles. The interaction between the dye and the nanoparticles dramatically enhances the Raman signal, allowing for precise pH measurements (approximately 0.03 pH units) in the neutral range. rsc.org This approach transforms the sensing mode from a standard SERS measurement to Surface-Enhanced Resonance Raman Scattering (SERRS), resulting in a significant variation in signal intensity with pH changes. rsc.org
Future directions for integrating nanotechnology with metacresol purple include:
Nanoparticle Conjugation: Covalently linking metacresol purple to nanoparticles (e.g., gold, silver) to create stable and highly sensitive nanosensors.
Quantum Dots: Using quantum dots as energy transfer donors or acceptors in combination with the dye to create novel fluorescence-based sensing mechanisms.
Nanostructured Films: Incorporating the indicator into nanostructured films or photonic crystals to create sensors with tunable optical properties and enhanced signal response. rsc.org
Q & A
Q. What are the pH transition ranges of Sodium Metacresol Purple, and how do these influence its selection as an indicator in acid-base titrations?
this compound exhibits two distinct pH transition ranges:
- 1.2–2.8 (red to yellow) for strongly acidic conditions.
- 7.4–9.0 (yellow to purple) for near-neutral to weakly alkaline conditions . Methodological Guidance : When designing titrations, validate the indicator’s compatibility with the expected pH endpoint of the reaction. For example, use the 7.4–9.0 range for alkalinity titrations (e.g., carbonate/bicarbonate systems) and the 1.2–2.8 range for strong acid-weak base titrations. Prepare a 0.1% w/v solution for optimal visibility of color changes .
Q. How can researchers ensure the purity and stability of this compound solutions in experimental settings?
- Purity Validation : Cross-check against USP reference standards (e.g., USP Metacresol RS) to confirm chemical identity and purity (>98%) .
- Stability : Store solutions in amber glassware at 4°C to prevent photodegradation. Monitor pH sensitivity periodically using calibrated buffer solutions, as decomposition may alter transition ranges .
Q. What are the primary applications of this compound in analytical chemistry beyond pH indication?
It serves as a chromogenic reagent in spectrophotometric assays. For instance, it complexes with sildenafil citrate for quantification at specific wavelengths (e.g., 434 nm), enabling comparative studies with other methods like HPLC .
Advanced Research Questions
Q. How can discrepancies in reported pH transition ranges (e.g., 7.4–9.0 vs. 7.5–9.0) be resolved when using this compound?
Root Cause Analysis : Variations may arise from differences in solvent systems (aqueous vs. organic-aqueous mixtures) or ionic strength. For example, ethanol-containing solutions slightly shift transition ranges . Methodological Adjustment : Calibrate the indicator using NIST-traceable buffer solutions under the same experimental conditions (temperature, solvent composition) to verify its effective range.
Q. What experimental parameters must be optimized when employing this compound in spectrophotometric assays?
Key parameters include:
- Concentration : 0.1% w/v is standard, but higher concentrations (e.g., 0.2%) may enhance sensitivity in low-analyte scenarios .
- Reaction Time : Allow 5–10 minutes for stable complex formation with target analytes.
- Interference Mitigation : Pre-treat samples to remove competing ions (e.g., sulfates, phosphates) that may bind to the indicator .
Q. How does this compound compare to alternative indicators (e.g., Methyl Orange) in titrimetric accuracy under non-aqueous conditions?
Comparative Study Design :
- Conduct parallel titrations of a weak base (e.g., aniline) in ethanol-water systems using both indicators.
- Assess endpoint sharpness via derivative pH plots. Findings : this compound outperforms Methyl Orange in ethanol-rich media due to reduced solubility limitations and clearer color transitions .
Q. What are the implications of this compound’s preservative properties (e.g., in pharmaceuticals) for its use in biological assays?
While primarily a pH indicator, its metacresol component exhibits antimicrobial activity. In cell-based studies, ensure indicator concentrations are ≤0.01% to avoid cytotoxicity, as higher levels (e.g., 0.33% in reconstituted drugs) are preservative-grade .
Data Contradiction and Validation
Q. How should researchers address conflicting reports on this compound’s spectral properties in literature?
- Reproducibility Protocol : Replicate published methods exactly, including solvent composition and instrumentation settings.
- Cross-Validation : Compare results with independent techniques (e.g., NMR for structural confirmation, UV-Vis for absorbance maxima) .
Tables for Key Properties
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
